molecular formula C21H31NO3 B1327276 Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate CAS No. 898773-97-2

Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate

Cat. No.: B1327276
CAS No.: 898773-97-2
M. Wt: 345.5 g/mol
InChI Key: KFSNGQFBEFMZBQ-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate is a synthetic compound with the molecular formula C21H31NO3 and a molecular weight of 345.5 g/mol.

Preparation Methods

The synthesis of Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate typically involves the reaction of 2-(piperidinomethyl)benzaldehyde with ethyl 7-oxoheptanoate under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is then heated under reflux conditions to facilitate the reaction, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.

    Reduction: It can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinomethyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

    Industry: The compound is used in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular signaling pathways. This can lead to changes in cellular processes such as metabolism, gene expression, and cell proliferation.

Comparison with Similar Compounds

Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate can be compared with other similar compounds, such as:

    Ethyl 7-oxo-7-[2-(morpholinomethyl)phenyl]heptanoate: This compound has a similar structure but contains a morpholinomethyl group instead of a piperidinomethyl group.

    Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate: This compound contains a pyrrolidinomethyl group instead of a piperidinomethyl group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.

Properties

IUPAC Name

ethyl 7-oxo-7-[2-(piperidin-1-ylmethyl)phenyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3/c1-2-25-21(24)14-6-3-5-13-20(23)19-12-8-7-11-18(19)17-22-15-9-4-10-16-22/h7-8,11-12H,2-6,9-10,13-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSNGQFBEFMZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643627
Record name Ethyl 7-oxo-7-{2-[(piperidin-1-yl)methyl]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-97-2
Record name Ethyl 7-oxo-7-{2-[(piperidin-1-yl)methyl]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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